molecular formula C15H17BrFNO2 B13286821 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13286821
M. Wt: 342.20 g/mol
InChI Key: ZVBYUCNQZHTLOW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Acylation: Introduction of the 2-methylpropanoyl group to the piperidinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a potential lead compound for drug development.

    Industry: As a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidine
  • 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-4-one

Uniqueness

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one may have unique properties compared to similar compounds, such as different reactivity, stability, or biological activity. These differences could make it more suitable for specific applications in research or industry.

Properties

Molecular Formula

C15H17BrFNO2

Molecular Weight

342.20 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H17BrFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-8-10(16)5-6-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

ZVBYUCNQZHTLOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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